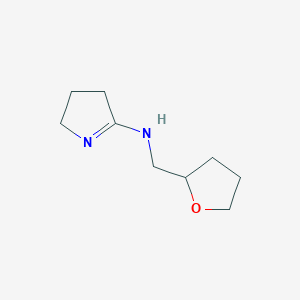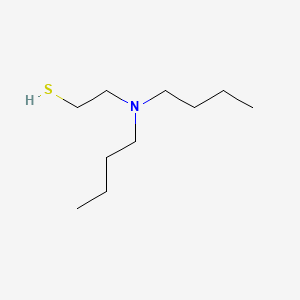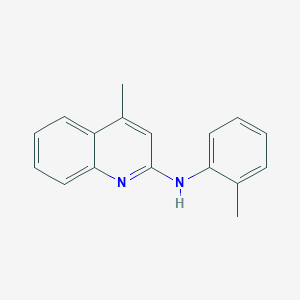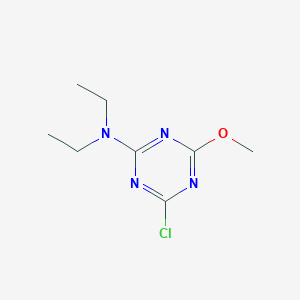
1-(oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine is an organic compound characterized by the presence of an oxolane (tetrahydrofuran) ring and a pyrrolidine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(Oxolan-2-yl)-N-(Pyrrolidin-2-yliden)methanamin umfasst typischerweise die folgenden Schritte:
Bildung des Oxolanrings: Der Oxolanring kann durch die Cyclisierung von 1,4-Dihalobutanen mit einer geeigneten Base synthetisiert werden.
Bildung des Pyrrolidinrings: Der Pyrrolidinring wird oft durch die Cyclisierung von 1,4-Diaminobutanen synthetisiert.
Kupplung der Ringe: Der letzte Schritt beinhaltet die Kupplung des Oxolan- und des Pyrrolidinrings durch eine Kondensationsreaktion, wobei oft ein geeignetes Aldehyd oder Keton unter sauren oder basischen Bedingungen verwendet wird.
Industrielle Produktionsverfahren: In einer industriellen Umgebung kann die Produktion dieser Verbindung Folgendes umfassen:
Batchverarbeitung: Verwendung großer Reaktoren zur Durchführung der Cyclisierungs- und Kupplungsreaktionen.
Kontinuierliche Flussverarbeitung: Einsatz von kontinuierlichen Flussreaktoren zur Steigerung der Reaktions-effizienz und -ausbeute.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(Oxolan-2-yl)-N-(Pyrrolidin-2-yliden)methanamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Oxoderivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Amin-derivate führt.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen an den Oxolan- oder Pyrrolidinringen durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte:
Oxidationsprodukte: Oxoderivate der ursprünglichen Verbindung.
Reduktionsprodukte: Reduzierte Amin-derivate.
Substitutionsprodukte: Substituierte Oxolan- oder Pyrrolidinderivate.
Wissenschaftliche Forschungsanwendungen
1-(Oxolan-2-yl)-N-(Pyrrolidin-2-yliden)methanamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Ligand in biochemischen Assays.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und entzündungshemmender Wirkungen.
Industrie: Wird bei der Entwicklung neuartiger Materialien und Katalysatoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(Oxolan-2-yl)-N-(Pyrrolidin-2-yliden)methanamin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren.
Beteiligte Pfade: Sie kann biochemische Pfade beeinflussen, die mit Entzündungen, mikrobiellem Wachstum oder Zellsignalisierung zusammenhängen.
Ähnliche Verbindungen:
1-(Oxolan-2-yl)-N-(Pyrrolidin-2-yl)methanamin: Fehlt die Doppelbindung im Pyrrolidinring.
1-(Oxolan-2-yl)-N-(Pyrrolidin-2-yliden)ethanamin: Enthält eine Ethylgruppe anstelle einer Methylengruppe.
Einzigartigkeit: 1-(Oxolan-2-yl)-N-(Pyrrolidin-2-yliden)methanamin ist aufgrund seiner spezifischen Strukturkonfiguration einzigartig, die im Vergleich zu seinen Analoga eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht.
Die einzigartige Struktur und die vielseitige Reaktivität dieser Verbindung machen sie zu einem wertvollen Untersuchungsobjekt in verschiedenen wissenschaftlichen Disziplinen.
Wirkmechanismus
The mechanism of action of 1-(oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
1-(Oxolan-2-yl)-N-(pyrrolidin-2-yl)methanamine: Lacks the double bond in the pyrrolidine ring.
1-(Oxolan-2-yl)-N-(pyrrolidin-2-ylidene)ethanamine: Contains an ethyl group instead of a methylene group.
Uniqueness: 1-(Oxolan-2-yl)-N-(pyrrolidin-2-ylidene)methanamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C9H16N2O |
|---|---|
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
N-(oxolan-2-ylmethyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C9H16N2O/c1-4-9(10-5-1)11-7-8-3-2-6-12-8/h8H,1-7H2,(H,10,11) |
InChI-Schlüssel |
JLHIIZFVTACDEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CNC2=NCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}diethylamine](/img/structure/B12122932.png)
![N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122946.png)

![9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12122963.png)
![6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122974.png)


![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12122988.png)
![4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12122992.png)

![N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B12122997.png)
![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123007.png)
![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B12123015.png)

